Methyl 3-phenylpropyl sulfide
Overview
Description
Methyl 3-phenylpropyl sulfide is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gas-Phase Activation Data and Thermolysis : Methyl 3-phenylpropyl sulfoxide shows an activation enthalpy of 32.9 ± 0.9 kcal/mol. This data provides insights into its behavior in gas-phase reactions and thermolysis processes (Cubbage et al., 2001).
Enzymatic Synthesis of Chiral Benzyl Alkyl Sulfoxides : Cyclohexanone monooxygenase from Acinetobacter can oxidize compounds like 3-phenylpropyl methyl sulfide, producing sulfoxides with high enantiomeric excess. This process has implications in the synthesis of chiral molecules (Pasta et al., 1995).
Electrochemical Studies : Studies on derivatives of 1-phenyl-4-butyldithiocarboxylate-5-hydroxypyrazol, which include compounds similar to Methyl 3-phenylpropyl sulfide, have applications in electrooxidation and may be potential agents for copper mineral sulfide flotation (Córdova et al., 2000).
Ei Elimination Reaction in Sulfone Chemistry : The thermolysis of methyl 3-phenylpropyl sulfone, a related compound, leads to the formation of allylbenzene. This reaction provides insights into the Ei elimination process in sulfone chemistry (Cubbage et al., 2000).
Biotransformation using Fungi : The fungus Helminthosporium species NRRL 4671 can transform phenyl alkyl sulfides, including 3-phenylpropyl sulfide, to sulfoxides and sulfones. This biotransformation process is significant in the study of organic sulfur compounds (Holland et al., 1994).
Photoinduced Oxidation Studies : Research on the photo-oxidation of benzyl methyl sulfides, which are structurally similar to this compound, shows evidence of thionium ion intermediates. This has implications in understanding photochemical reactions of sulfides (Bettoni et al., 2015).
Deodorization using Metal Phthalocyanine : Organic sulfides like methyl phenyl sulfide can be deodorized using metal phthalocyanine in a photocatalytic process. This research is relevant for environmental applications, particularly in removing malodorous compounds (Sun et al., 2008).
Nickel(II) Complexes in Catalysis : Nickel(II) complexes with certain ligands have been shown to effectively catalyze the oxidation of methyl phenyl sulfide. This research informs the development of catalytic processes for sulfide oxidation (Miao & Zhu, 2009).
properties
IUPAC Name |
3-methylsulfanylpropylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRWNCUQNVVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622330 | |
Record name | [3-(Methylsulfanyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87231-07-0 | |
Record name | [3-(Methylsulfanyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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